8H-Perfluorooctanoic acid

概要

説明

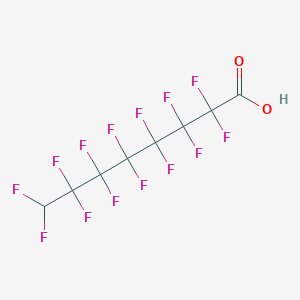

8H-Perfluorooctanoic acid (PFOA), also known as perfluorooctanoic acid or C8 (CAS No. 335-67-1), is a fully fluorinated carboxylic acid with the molecular formula C₈HF₁₅O₂ . It is a synthetic compound widely used in industrial applications, including the production of fluoropolymers like polytetrafluoroethylene (PTFE, Teflon) and water-/stain-resistant coatings for textiles . Human exposure occurs primarily through contaminated drinking water, food, and consumer products .

Key toxicological characteristics of PFOA include:

準備方法

Electrochemical Fluorination (ECF)

Process Overview

Electrochemical fluorination involves the direct fluorination of organic precursors using hydrogen fluoride (HF) under controlled electrical currents. The reaction occurs in a specialized electrolytic cell where the substrate, typically octanoyl chloride, undergoes successive fluorine substitution. The process generates 8H-PFOA as a primary product alongside shorter-chain perfluorocarboxylic acids .

Reaction Conditions and Parameters

Key operational parameters include:

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Current Density | 10–20 mA/cm² | Higher density accelerates fluorination but risks over-fluorination |

| Temperature | 15–25°C | Elevated temperatures reduce HF stability |

| HF-to-Substrate Ratio | 4:1–6:1 (mol/mol) | Excess HF ensures complete substitution |

The reaction proceeds via free-radical intermediates, with fluorine atoms replacing hydrogen atoms in a stepwise manner. Anodic oxidation facilitates the formation of perfluorinated carbon chains, while cathodic reduction stabilizes intermediates .

Industrial-Scale Optimization

Large-scale ECF systems employ nickel anodes and steel cathodes to minimize electrode corrosion. Continuous flow reactors enhance yield by maintaining consistent HF concentrations and reducing side reactions. Post-synthesis purification involves fractional distillation under vacuum to isolate 8H-PFOA from byproducts such as perfluoroheptanoic acid .

Telomerization

Mechanism and Catalysis

Telomerization constructs the perfluorocarbon chain through sequential addition of tetrafluoroethylene (TFE) to a perfluoroalkyl iodide initiator. The process is catalyzed by iodine or UV light, enabling controlled chain elongation:

f\text{-I} + n\text{CF}2=\text{CF}2 \rightarrow \text{R}f-(\text{CF}2\text{CF}2)_n\text{-I}

Subsequent hydrolysis of the terminal iodide group yields 8H-PFOA. This method allows precise control over chain length by adjusting the TFE-to-initiator ratio .

Advantages Over ECF

-

Isomer Purity : Telomerization produces linear perfluorocarboxylic acids with minimal branching.

-

Scalability : Modular reactors facilitate batch-to-continuous process transitions.

-

Environmental Safety : Reduced HF usage minimizes occupational hazards and waste generation.

Emerging Synthesis Strategies

Green Chemistry Approaches

Supercritical carbon dioxide (scCO₂) has been explored as a solvent for telomerization, replacing traditional perfluorinated solvents. This innovation reduces toxic byproducts and aligns with sustainable chemistry principles .

化学反応の分析

Types of Reactions: 8H-Perfluorooctanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Reduction: The compound can be reduced using strong reducing agents, although this is less common due to the stability of the carbon-fluorine bonds.

Substitution: Nucleophilic substitution reactions can occur, particularly in the presence of strong nucleophiles.

Major Products: The degradation of this compound through electrochemical oxidation results in the formation of shorter-chain perfluorinated carboxylic acids, such as perfluoroheptanoic acid and perfluorohexanoic acid .

科学的研究の応用

Industrial Applications

PFOA has been utilized in numerous applications, including:

- Fluoropolymer Production : PFOA serves as a processing aid in the emulsion polymerization of fluoropolymers such as polytetrafluoroethylene (PTFE) and polyvinylidene fluoride (PVDF). It stabilizes polymer emulsions during manufacturing, ensuring uniformity and quality .

- Textile Treatment : The compound is used to impart water, oil, and stain resistance to fabrics and upholstery. PFOA-treated textiles are common in outdoor clothing and furnishings .

- Firefighting Foams : PFOA is a component of aqueous film-forming foams (AFFF) used for extinguishing flammable liquid fires. Its ability to create a barrier between the fuel and oxygen makes it effective in emergency situations .

- Coatings and Sealants : The compound is utilized in coatings for cookware, electrical wire casings, and various industrial applications due to its non-stick properties .

Environmental Concerns

Despite its utility, PFOA poses significant environmental risks. It is classified as a persistent organic pollutant (POP) due to its resistance to degradation. PFOA has been detected in soil, water sources, and even human blood samples globally . The compound's bioaccumulation potential raises concerns regarding its long-term effects on ecosystems and human health.

Regulatory Actions

In response to growing environmental and health concerns, regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have taken steps to phase out the use of PFOA. By 2015, several manufacturers had agreed to discontinue production due to its classification as an emerging contaminant . The EPA has established guidelines for acceptable levels of PFOA in drinking water and initiated research into effective remediation technologies.

Case Study 1: Textile Industry

In the textile industry, PFOA has been instrumental in developing durable water-repellent finishes. A study evaluating the performance of PFOA-treated fabrics revealed that they maintained their water repellency after multiple washes. However, subsequent testing showed that these fabrics leached PFOA into wastewater during laundering, leading to environmental contamination.

Case Study 2: Firefighting Foam

The use of AFFF containing PFOA has been linked to groundwater contamination at military bases and firefighting training sites. Investigations revealed elevated levels of PFOA in nearby drinking water supplies, prompting cleanup efforts and regulatory scrutiny.

作用機序

The mechanism of action of 8H-Perfluorooctanoic acid involves its interaction with various molecular targets and pathways:

類似化合物との比較

PFOA belongs to the broader class of per- and polyfluoroalkyl substances (PFAS). Below is a detailed comparison with structurally and functionally related compounds:

Chemical and Physical Properties

Environmental Persistence and Bioaccumulation

- PFOS : Higher bioaccumulation (log Kow = 6.3–7.4) and global distribution due to historical use in firefighting foams and coatings .

- Shorter-chain alternatives (e.g., PFHxA) : Reduced bioaccumulation (log Kow = 2.1–3.1) but still environmentally persistent .

Toxicological Profiles

Functional and Industrial Suitability

- PFOA/PFOS: Historically preferred for high-performance applications (e.g., non-stick coatings, electronics) due to thermal stability and surfactant properties .

- Alternatives: Shorter-chain PFAS (e.g., PFHxA): Used in firefighting foams and textiles but less effective in extreme conditions . Non-fluorinated substitutes (e.g., silicones, hydrocarbons): Limited compatibility with high-temperature/chemical resistance requirements .

生物活性

8H-Perfluorooctanoic acid (PFOA), a perfluoroalkyl acid (PFAA), has garnered significant attention due to its widespread environmental presence and potential health impacts. This article provides a detailed examination of the biological activity of PFOA, focusing on its mechanisms of action, toxicological effects, and epidemiological evidence from human studies.

PFOA is a fluorinated carboxylic acid with the chemical formula . Its unique structure contributes to its persistence in the environment and biological systems. PFOA is characterized by a long carbon chain fully saturated with fluorine atoms, which imparts hydrophobic and lipophobic properties.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

PFOA primarily exerts its biological effects through activation of PPARα, a nuclear receptor that regulates gene expression involved in lipid metabolism and peroxisome proliferation. Studies have shown that PFOA stimulates the expression of genes associated with peroxisome proliferation in rodent liver cells but does not exhibit the same effect in human liver cells. This discrepancy suggests that the mechanisms underlying PFOA's toxicity may not be directly translatable from rodents to humans .

Endocrine Disruption

Recent research indicates that PFOA may disrupt endocrine functions, particularly those related to calcium homeostasis. It has been shown to interfere with the expression of genes involved in calcium absorption, potentially leading to bone metabolism alterations . This disruption may manifest as secondary hyperparathyroidism due to impaired calcium absorption, despite normal vitamin D levels.

Hepatotoxicity

PFOA exposure has been linked to liver toxicity in animal studies, characterized by increased liver weight and alterations in lipid metabolism. Elevated serum levels of liver enzymes, such as alanine aminotransferase (ALT), have been observed in both animal models and human cohorts exposed to high levels of PFOA .

Cancer Risk

Epidemiological studies have identified associations between PFOA exposure and various cancers, including kidney, testicular, and prostate cancers. A cohort study of workers exposed to PFOA at a chemical plant revealed elevated mortality rates from these cancers, particularly at higher serum exposure levels . The data suggest a potential carcinogenic effect mediated through PPARα activation and subsequent cellular changes.

Cohort Studies

Significant epidemiological investigations have focused on populations living near contaminated sites. The C8 Health Project analyzed over 69,000 residents exposed to PFOA through contaminated drinking water. Findings indicated that higher serum levels of PFOA were positively associated with increased cholesterol levels and various health outcomes, including renal diseases .

Case Studies

One notable case study involved a cohort of workers from a DuPont facility where PFOA was produced. Researchers found significant associations between high serum PFOA levels and increased risks for chronic renal disease and certain cancers . These findings highlight the need for ongoing monitoring and regulation of PFAS exposure.

Summary Table of Key Findings

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for detecting and quantifying PFOA in biological samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying PFOA in serum, urine, or tissue samples due to its high sensitivity and specificity. Calibration standards should account for matrix effects, and isotopically labeled internal standards (e.g., ¹³C-PFOA) are critical for accuracy . For large cohort studies (e.g., the C8 Health Project), rigorous validation protocols, including inter-laboratory comparisons, ensure reproducibility .

Q. How can researchers design epidemiological studies to assess PFOA exposure and health outcomes in contaminated communities?

- Methodological Answer : Retrospective cohort studies should integrate geocoded addresses with hydrological models to estimate historical PFOA serum levels, as demonstrated in the Mid-Ohio Valley cohort . Confounding factors (e.g., smoking, occupational history) must be adjusted via multivariable logistic regression. Validation of self-reported cancer diagnoses through medical records and cancer registries is essential to reduce misclassification bias .

Q. What experimental models are used to evaluate PFOA's developmental toxicity?

- Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are commonly used, with dosing regimens tailored to mimic human exposure levels. Endpoints include neonatal survival rates, organ weights, and histopathological changes. Cross-fostering designs can distinguish prenatal vs. lactational exposure effects .

Advanced Research Questions

Q. How do molecular dynamics simulations and density functional theory (DFT) elucidate PFOA's degradation mechanisms?

- Methodological Answer : DFT calculations can identify reaction pathways for PFOA degradation by persulfate, revealing that the rate-limiting step is electron abstraction from PFOA. Experimental validation under acidic conditions (pH < 3.5) confirms the theoretical activation energy (ΔG‡ = 7.2 kJ/mol) for the reaction with HSO₄• radicals .

Q. What strategies resolve contradictions between animal toxicology data and human epidemiological findings on PFOA carcinogenicity?

- Methodological Answer : Discrepancies (e.g., liver tumors in rodents vs. kidney/testicular cancer in humans) may arise from species-specific pharmacokinetics. Comparative studies using humanized mouse models or in vitro organoids can bridge this gap. Meta-analyses of occupational cohorts (e.g., DuPont workers) and general populations should prioritize studies with well-characterized exposure gradients .

Q. How can transcriptomic profiling identify PFOA-induced molecular pathways in the liver?

- Methodological Answer : RNA sequencing or microarray analysis of liver tissue from PFOA-exposed rats reveals dose-dependent upregulation of lipid transport genes (e.g., Fabp1, Ppara) and suppression of immune-related genes (e.g., Ccl2, Il6). Pathway enrichment tools (e.g., DAVID, KEGG) highlight perturbations in fatty acid metabolism and peroxisome proliferator-activated receptor (PPAR) signaling .

Q. What frameworks assess the quality and bias of PFOA toxicity studies for regulatory risk assessment?

- Methodological Answer : The EPA's 2024 guidelines recommend evaluating study quality using criteria such as exposure characterization, blinding, and statistical power. Sensitivity analyses (e.g., excluding small-sample studies) and GRADE (Grading of Recommendations Assessment, Development, and Evaluation) frameworks address heterogeneity in epidemiological evidence .

Q. Data Analysis & Contradiction Management

Q. How should researchers handle conflicting results in PFOA's association with cholesterol levels?

- Methodological Answer : Cross-sectional studies often report modest cholesterol increases (e.g., +10 mg/dL per PFOA doubling), but longitudinal analyses show inconsistent effects. Stratification by baseline lipid profiles and adjustment for diet/lifestyle factors can clarify causality. Pooled analyses of the C8 Health Project and NHANES datasets may resolve discrepancies .

Q. What statistical approaches mitigate the impact of small sample sizes in rare cancer outcomes (e.g., testicular cancer)?

- Methodological Answer : Bayesian hierarchical models improve precision by borrowing strength across exposure categories or similar cancer types. Case-cohort designs within large cohorts (e.g., >30,000 participants) enhance power while reducing costs .

Q. Experimental Design Considerations

Q. How are exposure-response models optimized for PFOA's immunotoxic effects?

- Methodological Answer : Dose-ranging studies in mice assess antibody suppression (e.g., T-dependent antigen response) and thymic atrophy. Benchmark dose (BMD) modeling identifies the point of departure for risk assessment, with adjustments for inter-individual variability in pharmacokinetic parameters .

特性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluorooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F14O2/c9-1(10)3(11,12)5(15,16)7(19,20)8(21,22)6(17,18)4(13,14)2(23)24/h1H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBAYKKLSQLBDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF2HC6F12COOH, C8H2F14O2 | |

| Record name | Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70565479 | |

| Record name | 8H-Perfluorooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13973-14-3 | |

| Record name | 8H-Perfluorooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8H-Perfluorooctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。